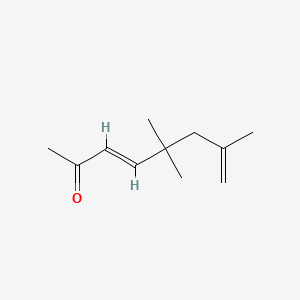

5,5,7-Trimethylocta-3,7-dien-2-one

Description

Structure

3D Structure

Properties

CAS No. |

94021-45-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(3E)-5,5,7-trimethylocta-3,7-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)8-11(4,5)7-6-10(3)12/h6-7H,1,8H2,2-5H3/b7-6+ |

InChI Key |

UXHQEWRXRXZPBE-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=C)CC(C)(C)/C=C/C(=O)C |

Canonical SMILES |

CC(=C)CC(C)(C)C=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,5,7 Trimethylocta 3,7 Dien 2 One and Its Analogs

Conventional Synthetic Routes for Dienones

The synthesis of α,β-unsaturated ketones, or dienones, such as 5,5,7-Trimethylocta-3,7-dien-2-one, often relies on established and versatile chemical reactions. These methods are valued for their reliability and the accessibility of starting materials.

Grignard Reaction-Based Approaches

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of organomagnesium halides (Grignard reagents) to carbonyl compounds. mnstate.edubyjus.com These reagents act as potent nucleophiles, attacking the electrophilic carbon of a ketone or aldehyde. organic-chemistry.orgwikipedia.org In the context of dienone synthesis, Grignard reagents can be used in conjugate addition reactions to enones and dienones, a process that is fundamental to building more complex molecular frameworks. acs.org

The general mechanism involves the reaction of an alkyl or aryl halide with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent (R-Mg-X). byjus.comwikipedia.org This reagent can then be introduced to a suitable carbonyl-containing substrate. For a molecule like this compound, a plausible approach involves the conjugate addition of a Grignard reagent to an α,β-unsaturated system.

Table 1: Overview of Grignard Reaction for C-C Bond Formation

| Feature | Description |

| Reagent | Organomagnesium Halide (R-Mg-X) |

| Substrate | Aldehydes, Ketones, Esters, Enones |

| Reaction Type | Nucleophilic Addition / Conjugate Addition |

| Product | Alcohols (primary, secondary, tertiary), Ketones |

| Key Advantage | Versatile C-C bond formation |

While direct synthesis of this compound via a single Grignard step is complex, a multi-step sequence could employ a Grignard reaction to construct the carbon skeleton before subsequent oxidation or elimination reactions generate the required double bonds.

Lewis Acid-Catalyzed Addition Reactions (e.g., Boron Trifluoride-Catalyzed)

Lewis acids are electron-pair acceptors that can catalyze a wide array of chemical reactions by activating electrophiles. In the synthesis of ketones and their derivatives, Lewis acids like boron trifluoride (BF₃) are often employed to enhance the reactivity of carbonyl groups toward nucleophilic attack. doaj.org This strategy is particularly useful in promoting additions to α,β-unsaturated systems.

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the positive charge on the carbonyl carbon and the β-carbon, making the system more susceptible to attack by even weak nucleophiles. This cooperative catalysis approach, where a Lewis acid works in tandem with a nucleophile, has been shown to be effective in constructing complex cyclic systems and can be adapted for the synthesis of acyclic dienones. nih.gov

For instance, a Lewis acid could catalyze the addition of an organosilane or an organocuprate reagent to an appropriate unsaturated ketone or aldehyde precursor, setting the stage for the formation of the this compound backbone.

Multi-Step and One-Pot Reaction Strategies

The synthesis of moderately complex organic molecules often requires a sequence of reactions. Multi-step synthesis involves the isolation and purification of intermediates at each stage. In contrast, one-pot reactions are designed to perform several transformations in the same reaction vessel without isolating intermediates, which improves efficiency and reduces waste. rsc.org

A hypothetical multi-step synthesis of this compound could start with a simple ketone, such as acetone (B3395972), and build the carbon chain through a series of aldol (B89426) condensations and Grignard additions. Subsequent dehydration and oxidation steps would then be required to install the dienone functionality.

One-pot strategies are highly advantageous for streamlining such processes. rsc.orgresearchgate.net For example, a tandem reaction sequence could be devised where an initial conjugate addition is immediately followed by an intramolecular aldol reaction or an elimination, thereby constructing a significant portion of the target molecule in a single, efficient operation.

Stereoselective Synthesis of this compound

Stereoselective synthesis is concerned with controlling the three-dimensional arrangement of atoms in a molecule. Since this compound can exist as stereoisomers, methods that selectively produce a specific isomer are of significant interest.

Diastereoselective Synthetic Pathways

Diastereoselective reactions produce a specific diastereomer from a substrate that may already contain a chiral center or where a new chiral center is formed in the presence of another. youtube.com The goal is to achieve a high diastereomeric excess, meaning one diastereomer is formed in a much greater amount than others. beilstein-journals.org

The synthesis of a specific diastereomer of an analog of this compound could be achieved by using a chiral starting material or by employing a chiral auxiliary. For example, a reaction involving a chiral N-tert-butanesulfinyl imine intermediate can guide the nucleophilic addition to one face of the molecule, thereby establishing a specific stereochemistry that is carried through to the final product. mdpi.com Cascade reactions, such as a double Michael addition, have also proven effective in creating highly functionalized and diastereomerically pure cyclic ketones. beilstein-journals.org

Enantioselective Approaches to Chiral Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral starting materials. nih.gov This is typically accomplished using a chiral catalyst or reagent that creates a chiral environment for the reaction.

For the synthesis of chiral analogs of this compound, several enantioselective methods could be envisioned. One powerful strategy is asymmetric catalysis using chiral Lewis acids or transition metal complexes. nih.govnih.gov For example, a chiral iridium-based catalyst has been successfully used for the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov A similar catalytic hydrogenation or an enantioselective addition reaction could be applied to a suitable precursor to generate a chiral version of the target dienone. The Diels-Alder reaction, catalyzed by a chiral N-protonated oxazaborolidine, is another potent method for creating chiral cyclic structures that could serve as precursors. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Goal | Method |

| Diastereoselective | Preferential formation of one diastereomer | Use of chiral starting materials or auxiliaries; substrate-controlled reactions. |

| Enantioselective | Preferential formation of one enantiomer | Use of chiral catalysts (metals, enzymes, organocatalysts) or chiral reagents. |

These advanced synthetic methods provide the tools necessary to not only construct the carbon skeleton of this compound but also to control its stereochemistry, opening pathways to specific isomers with potentially unique properties.

Control of Double Bond Geometry (E/Z Isomerism) in Dienone Synthesis

The stereochemical configuration of the double bonds in a dienone system is crucial as it significantly influences the molecule's physical, chemical, and biological properties. In the case of this compound, control over the geometry of the C3=C4 double bond is a key synthetic challenge. The synthesis of conjugated dienes with specific E/Z configurations often requires carefully chosen methodologies. jove.com

Several strategies have been developed to achieve high stereoselectivity in the formation of conjugated dienes. mdpi.com Classical methods such as the Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are foundational. The HWE reaction, in particular, is renowned for its high E-selectivity in the synthesis of α,β-unsaturated esters and ketones. By employing stabilized phosphonate (B1237965) ylides, the HWE reaction generally favors the formation of the thermodynamically more stable E-isomer.

Modern catalytic methods offer more sophisticated control over double bond geometry. For instance, rhodium(I)-catalyzed tandem transformations involving propargyl Claisen rearrangement have been shown to produce (E,Z)-dienals with high stereoselectivity. nih.gov This approach relies on a six-membered cyclic intermediate to establish the Z-geometry of the first double bond, while the E-geometry of the second double bond is determined in a subsequent protodemetalation step. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the stereoselective synthesis of cyclic dienes, which can be precursors to acyclic systems. The strategic placement of a silyl (B83357) group on a diene-ene substrate can enforce rigorous regio- and stereocontrol during macrocyclization, leading to E,Z-configured 1,3-dienes. nih.gov Furthermore, the isomerization of a pre-formed diene can be a viable strategy. For example, the conversion of an (E,E)-diene to a (Z,E)-diene can be achieved through photosensitization or with specific catalysts. researchgate.net

The choice of synthetic route and the specific reagents and catalysts are paramount in dictating the final E/Z ratio of the dienone product.

Table 1: Comparison of Methods for Stereoselective Diene Synthesis

| Method | Typical Selectivity | Substrate Scope | Conditions |

| Horner-Wadsworth-Emmons | High E-selectivity | Aldehydes, ketones | Mild base |

| Rh(I)-catalyzed Rearrangement | High (E,Z)-selectivity | Propargyl vinyl ethers | Rh(I) catalyst |

| Silyl-controlled RCM | High (E,Z)-selectivity | Diene-ene substrates | Ruthenium catalyst |

| N-Allylhydrazone Route | High E-selectivity | Aromatic aldehydes | Mild, two-step |

Advanced Synthetic Techniques

The construction of complex molecules like this compound benefits from the application of advanced synthetic techniques that offer efficiency, selectivity, and atom economy.

Catalytic Strategies in Dienone Construction (e.g., Hydrovinylation)

Catalytic carbon-carbon bond-forming reactions are central to modern organic synthesis. numberanalytics.com Hydrovinylation, the addition of ethylene (B1197577) and a hydrogen atom across a conjugated system, is a potent method for constructing complex carbon skeletons. nih.govacs.org Cobalt-catalyzed hydrovinylation of 1,3-dienes has been shown to be a highly effective method for producing functionalized alkenes. nih.govacs.org

In the context of dienone synthesis, a related strategy involves the hydrovinylation of 2-trialkylsilyloxy-1,3-dienes. nih.govacs.org These substrates, which are readily prepared from α,β-unsaturated ketones, react with ethylene in the presence of a cobalt catalyst to yield silyl enol ethers. Subsequent hydrolysis of these intermediates furnishes β-vinyl ketones. nih.govacs.org This two-step process provides a practical route to valuable synthetic intermediates. The choice of chiral ligands in the cobalt catalyst can also induce high enantioselectivity in the hydrovinylation step. nih.govacs.org

Table 2: Catalyst Systems for Hydrovinylation of Dienes

| Catalyst System | Substrate | Product Type | Key Features |

| (P~P)CoCl₂ / MAO | (E)-2-Trialkylsilyloxy-1,3-dienes | Silyl enol ethers | High regioselectivity for 4,1-addition |

| Rh(I) / Chiral Ligand | 1,3-Dienes | Chiral alkenes | High enantioselectivity |

| Pd(OAc)₂ / Ligand | 1,3-Dienes | Linear or branched dienes | Dependent on ligand and conditions |

MAO = Methylaluminoxane

Retrosynthetic Analysis for Complex Dienone Scaffolds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com For a complex dienone scaffold such as this compound, several disconnection strategies can be envisioned.

A primary disconnection would target the α,β-unsaturated ketone moiety. This can be achieved via a Wittig-type reaction or an aldol condensation, leading back to a ketone and an aldehyde or another ketone. For this compound, this would involve disconnecting the C3-C4 bond, suggesting acetone (or an equivalent) and a corresponding α,β-unsaturated aldehyde as precursors.

A further disconnection can be made at the C4-C5 bond. A 1,5-dicarbonyl relationship, which is present in the precursor to many α,β-unsaturated ketones, can be disconnected using strategies involving conjugate addition (Michael addition). youtube.com This would lead to simpler building blocks.

An alternative retrosynthetic approach for this compound could involve a disconnection that recognizes the dienone system as being formed from a key intermediate, such as one that could be synthesized via a catalytic cross-coupling reaction.

Novel Reagent Development for this compound Synthesis

While specific reagents developed solely for the synthesis of this compound are not documented, the broader field of organic synthesis has seen the emergence of novel reagents applicable to the construction of such structures. The development of new catalysts and reagents is often aimed at improving selectivity, expanding substrate scope, and enabling reactions under milder conditions. dtu.dk

In the realm of dienone synthesis, recent advancements include the development of new palladium catalysts for the allylic C-H oxidative allylation of sulfoxonium ylides, providing a direct route to conjugated dienones. organic-chemistry.org Iron-catalyzed α,β-dehydrogenation of carbonyl compounds also represents a modern approach to the synthesis of enones. organic-chemistry.org

For the construction of the carbon skeleton, new organometallic reagents and catalysts for cross-coupling reactions are continually being developed. For instance, advances in Suzuki, Heck, and Sonogashira couplings, often involving sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, allow for the efficient formation of C-C bonds in complex settings. nih.gov The use of multimetallic catalytic systems, where two or more metals work in concert, is also a burgeoning area that can enable novel transformations. nih.gov The application of these modern reagents and catalysts could provide more efficient and selective synthetic routes to this compound and its analogs.

Reactivity and Mechanistic Investigations of 5,5,7 Trimethylocta 3,7 Dien 2 One

Nucleophilic and Electrophilic Reaction Pathways

The conjugated π-system of 5,5,7-Trimethylocta-3,7-dien-2-one features electrophilic centers at the carbonyl carbon (C2) and the β-carbon (C4), as well as nucleophilic character at the α-carbon (C3) and the δ-carbon (C8).

Conjugate Additions to the Dienone System

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, nucleophiles could potentially add to the β-carbon (C4) in a 1,4-addition fashion, or to the δ-carbon (C8) in a 1,6-addition. The presence of the gem-dimethyl group at C5 would likely exert significant steric hindrance, potentially disfavoring addition at the β-position and influencing the regiochemical outcome of the reaction.

Table 1: Potential Nucleophilic Conjugate Addition Reactions

| Reagent Type | Potential Product(s) | Expected Regioselectivity |

| Soft Nucleophiles (e.g., Gilman reagents, enamines) | 1,4- and/or 1,6-adducts | Potentially favors 1,6-addition due to steric hindrance at C4. |

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-addition to the carbonyl group is more likely. | See section 3.1.2. |

Carbonyl Group Transformations

The carbonyl group at C2 is a primary site for nucleophilic attack, leading to 1,2-addition products. This pathway is generally favored by hard, non-stabilized nucleophiles.

Table 2: Potential Carbonyl Group Transformations

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 5,5,7-Trimethylocta-3,7-dien-2-ol |

| Grignard Reaction | RMgX | Tertiary alcohol at C2 |

| Wittig Reaction | Ph₃P=CHR | Alkene at C2 |

Pericyclic Reactions and Rearrangements Involving the Diene Moiety

The conjugated diene portion of the molecule (C3-C4 and C7-C8) is expected to participate in pericyclic reactions, most notably the Diels-Alder reaction. The s-cis conformation required for the diene to act as a [4+2] cycloaddition partner might be influenced by the substitution pattern.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a wide array of potential transformations for dienones. Reactions such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) could potentially occur at the vinylic positions. Hydrogenation reactions catalyzed by metals like palladium or platinum would be expected to reduce the carbon-carbon double bonds, with the potential for selective reduction under specific conditions.

Photochemical Reactivity of Conjugated Dienones

Conjugated dienones are known to undergo a variety of photochemical reactions upon irradiation with UV light. These can include [2+2] cycloadditions, E/Z isomerizations of the double bonds, and rearrangements. The specific photochemical behavior of this compound has not been documented.

Derivatization Strategies and Structure Reactivity Relationship Studies of 5,5,7 Trimethylocta 3,7 Dien 2 One

Synthesis of Chemically Modified Derivatives

The synthesis of derivatives of 5,5,7-Trimethylocta-3,7-dien-2-one can be approached through methods developed for analogous terpenoid ketones. A notable example is the biomimetic, organocatalytic synthesis of (+)-artemone, which shares the same core structure. This approach highlights a stereoselective pathway to generate complex molecular architectures from simpler precursors.

One effective strategy involves the cyclization of a linear precursor, such as lilac aldehyde, which can be derived from commercially available starting materials like (-)-linalool. claremont.eduresearchgate.net The key transformation is an intramolecular conjugate addition, which can be catalyzed by organocatalysts to control the stereochemistry of the newly formed chiral centers. claremont.edu This method avoids the use of protecting groups and minimizes redox steps, making it an efficient route to the core structure. claremont.edu

Further derivatization can be achieved by modifying the starting materials or the intermediates. For instance, employing different substituted aldehydes or ketones in condensation reactions can lead to a variety of analogs with modifications at different positions. The synthesis of various davanone (B1200109) and artemone analogs, including hydroxydavanone (B600542) and isodavanone, has been accomplished through diastereoselective cyclization followed by derivatization, starting from geranyl acetate. researchgate.net These syntheses demonstrate the feasibility of creating a library of related compounds by altering the synthetic pathway at key junctures.

Below is a table summarizing the synthesis of artemone, a close structural analog, which serves as a model for the derivatization of this compound.

| Starting Material | Key Reaction Steps | Product | Reference |

| (-)-Linalool | 1. Allylic oxidation (SeO₂, t-BuOOH) to lilac aldehyde2. Organocatalytic intramolecular conjugate addition | (+)-Artemone | claremont.edu |

| Geranyl acetate | Multi-step synthesis involving diastereoselective cyclization | cis- and trans-Artemone, Hydroxydavanone, Isodavanone | researchgate.net |

Exploration of Functionalization at Unsaturated Centers

The this compound molecule possesses two key sites for functionalization: the α,β-unsaturated ketone system and the isolated double bond. The reactivity of these centers can be selectively targeted based on the reaction conditions and reagents employed.

The conjugated dienone system is susceptible to a variety of reactions. Nucleophilic addition can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, favor 1,4-addition.

The isolated double bond at the 7-position offers another handle for chemical modification. This double bond can undergo typical alkene reactions such as hydrogenation, epoxidation, dihydroxylation, and halogenation. The steric hindrance around this double bond, due to the gem-dimethyl group at the 5-position and the methyl group at the 7-position, will play a significant role in the stereochemical outcome of these reactions.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be explored. The conjugated diene of the ketone can act as a diene component, reacting with various dienophiles to construct more complex cyclic structures. The reactivity in these cycloadditions will be influenced by the electronic nature of the dienophile and the steric environment of the diene.

The following table outlines potential functionalization reactions at the unsaturated centers of this compound.

| Unsaturated Center | Reaction Type | Potential Reagents | Expected Product Type |

| α,β-Unsaturated Ketone | 1,4-Conjugate Addition | Gilman reagents (R₂CuLi), Michael donors | β-Substituted ketone |

| α,β-Unsaturated Ketone | 1,2-Addition to Carbonyl | Grignard reagents (RMgX), Organolithium reagents (RLi) | Tertiary alcohol |

| α,β-Unsaturated Ketone | Epoxidation | m-CPBA, H₂O₂/NaOH | α,β-Epoxyketone |

| Isolated C7=C8 Double Bond | Hydrogenation | H₂, Pd/C | Saturated ketone |

| Isolated C7=C8 Double Bond | Epoxidation | m-CPBA | 7,8-Epoxyketone |

| Conjugated Diene | Diels-Alder Cycloaddition | Maleic anhydride, N-phenylmaleimide | Bicyclic adduct |

Correlation of Structural Modifications with Chemical Reactivity Profiles

Understanding the relationship between structural modifications and chemical reactivity is crucial for designing molecules with specific properties. For this compound and its derivatives, changes in the electronic and steric environment will directly impact their reactivity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the conjugated system. For example, placing an electron-withdrawing group on the dienone system would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its reactivity towards nucleophiles but could enhance its reactivity in electrophilic aromatic substitution-type reactions if an aromatic ring were incorporated into the structure. Studies on sesquiterpene quinones have shown that the introduction of electron-donating substituents can enhance cytotoxic activity, suggesting a correlation between electronic properties and biological function. nih.gov

Steric Effects: The steric hindrance around the reactive centers will influence the regioselectivity and stereoselectivity of reactions. The gem-dimethyl group at the 5-position in this compound provides significant steric bulk, which can direct incoming reagents to the less hindered face of the molecule. This is particularly relevant for reactions at the C3=C4 double bond and the C7=C8 double bond. For instance, in epoxidation reactions, the oxidant is likely to approach from the less hindered side, leading to a specific stereoisomer of the epoxide.

The correlation between structure and reactivity can be systematically studied by synthesizing a series of derivatives with controlled modifications and then subjecting them to a standardized set of reaction conditions. By analyzing the reaction outcomes (e.g., yield, regioselectivity, stereoselectivity), a quantitative structure-reactivity relationship can be established. This information is invaluable for the rational design of new compounds with desired chemical properties and potential applications in fields such as fragrance chemistry, materials science, and medicinal chemistry.

Computational Chemistry and Theoretical Studies of 5,5,7 Trimethylocta 3,7 Dien 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 5,5,7-Trimethylocta-3,7-dien-2-one. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its electronic structure. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the molecule.

The conjugated π-system, which includes the C=C double bonds and the C=O carbonyl group, is of particular interest. Computational studies on similar conjugated systems have shown that electron density is delocalized across the conjugated backbone. This delocalization contributes to the molecule's stability and influences its reactivity. For this compound, calculations would likely show a significant degree of π-electron delocalization across the C3=C4-C5(C6)-C7=C8 moiety and the C2-carbonyl group.

Key parameters that can be derived from these calculations include atomic charges, bond orders, and molecular orbital surfaces. The table below illustrates the type of data that would be generated from a typical DFT calculation on this compound.

| Parameter | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | The HOMO would likely be localized over the conjugated diene system. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | The LUMO would be expected to have significant contributions from the carbonyl carbon and the β-carbon of the enone system, indicating susceptibility to nucleophilic attack at these positions. |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | The carbonyl oxygen would exhibit a significant negative charge, while the carbonyl carbon would have a partial positive charge. |

| Bond Order | Indicates the number of chemical bonds between a pair of atoms. | The C-C single bond within the conjugated system (C4-C5) would be expected to have a bond order greater than one, indicative of partial double bond character due to electron delocalization. |

Conformational Analysis and Energetic Landscapes

The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis through computational methods aims to identify the most stable arrangements of the atoms in space and to determine the energy barriers between them. The rotation around the C4-C5 single bond is particularly important in conjugated dienes, leading to s-cis and s-trans conformers. libretexts.orglibretexts.org

The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. libretexts.orgutexas.edu Conversely, the s-cis conformation, with the double bonds on the same side, is typically higher in energy. libretexts.orglibretexts.org However, the s-cis conformation is crucial for certain reactions, such as the Diels-Alder cycloaddition. utexas.edu

Computational methods can map the potential energy surface of this compound by systematically rotating its rotatable bonds and calculating the corresponding energy. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). The relative energies of these conformers can be used to predict their populations at a given temperature using Boltzmann statistics.

| Conformer | Dihedral Angle (C3=C4-C5=C7) | Relative Energy (kcal/mol) | Key Feature |

| s-trans | ~180° | 0 (Reference) | Generally the most stable conformer due to lower steric repulsion. libretexts.org |

| s-cis | ~0° | Higher in energy | Less stable due to steric interactions, but essential for certain cycloaddition reactions. utexas.edu |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides insights into the feasibility and selectivity of a reaction.

For an α,β-unsaturated ketone like this compound, several reaction types can be studied computationally:

Nucleophilic Addition: The conjugated system offers multiple sites for nucleophilic attack. Computational models can predict whether 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon) is more favorable by comparing the activation energies of the respective pathways.

Cycloaddition Reactions: As a diene, this compound can participate in Diels-Alder reactions. Computational studies can model the approach of a dienophile and calculate the transition state energies for the formation of different stereoisomers, thus predicting the reaction's stereoselectivity. rsc.orgmdpi.com The requirement for the diene to adopt the s-cis conformation for this reaction can also be modeled. utexas.edu

Electrochemical Reactions: Recent studies have used DFT calculations to understand the electrochemical carboxylation of dienones, predicting the regioselectivity of the reaction. nih.gov Similar methods could be applied to this compound to explore its electrochemical behavior.

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By comparing the calculated spectrum with an experimental one, the proposed structure and stereochemistry can be confirmed. For α,β-unsaturated ketones, computational methods can help distinguish between isomers by predicting the chemical shifts of vinylic protons, which are sensitive to their proximity to the carbonyl group. stackexchange.com

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. This allows for the prediction of its IR spectrum. A key feature for this compound would be the C=O stretching frequency. Conjugation with the C=C double bonds is known to lower the C=O stretching frequency compared to a saturated ketone. libretexts.org Computational calculations can quantify this shift.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule and thus its UV-Vis absorption spectrum. For conjugated systems like this compound, the π to π* transition is typically the most intense absorption and its wavelength is sensitive to the extent of conjugation.

The table below provides an example of how predicted spectroscopic data for this compound would be presented and compared with typical experimental values for similar compounds.

| Spectroscopic Technique | Key Feature | Predicted Value (Computational) | Typical Experimental Range |

| ¹³C NMR | Carbonyl Carbon (C2) | ~195-205 ppm | ~190-210 ppm |

| ¹H NMR | Vinylic Protons (H3, H4) | δ ≈ 6.0-7.5 ppm | δ ≈ 5.5-7.5 ppm |

| IR Spectroscopy | C=O Stretch | ~1670-1690 cm⁻¹ | ~1665-1685 cm⁻¹ libretexts.org |

| UV-Vis Spectroscopy | π → π* Transition (λmax) | ~220-250 nm | ~220-250 nm |

These computational predictions, when validated against experimental data, provide a comprehensive understanding of the chemical and physical properties of this compound.

Applications of 5,5,7 Trimethylocta 3,7 Dien 2 One in Complex Organic Synthesis

Role as a Precursor in the Synthesis of Terpenoid Compounds

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Their synthesis, both in nature and in the laboratory, often involves the use of specific acyclic olefinic precursors that undergo complex cyclization and rearrangement reactions. While a variety of starting materials are utilized in the laboratory synthesis of terpenoids, there is no significant evidence in published research to suggest that 5,5,7-Trimethylocta-3,7-dien-2-one serves as a common or strategic precursor for this class of compounds.

The structural framework of this compound, featuring a conjugated enone system and a gem-dimethyl group, is a common motif in many natural products. However, the specific arrangement of these functional groups in this particular molecule does not appear to lend itself to the known cyclization pathways that lead to common terpenoid skeletons.

Integration into Natural Product Total Synthesis

The total synthesis of complex natural products is a cornerstone of modern organic chemistry, often requiring the development of novel synthetic routes and the strategic use of unique building blocks. An analysis of the literature on natural product synthesis does not indicate any reported instances where this compound has been employed as a starting material or a key intermediate.

While α,β-unsaturated ketones are versatile intermediates in organic synthesis, capable of undergoing a wide range of reactions such as Michael additions, conjugate additions, and various cycloadditions, the specific substitution pattern of this compound may present synthetic challenges or lead to product distributions that are not favorable for the construction of known natural product scaffolds. The presence of a quaternary carbon adjacent to the enone functionality could sterically hinder certain transformations.

Utility as a Chiral Building Block for Optically Active Compounds

The development of methods for the synthesis of enantiomerically pure compounds is a major focus of contemporary organic chemistry. Chiral building blocks, which are enantiomerically enriched molecules that can be incorporated into a larger synthetic target, are invaluable tools in this endeavor.

For this compound to be a useful chiral building block, it would first need to be resolved into its individual enantiomers or synthesized in an enantioselective manner. There are no reports in the scientific literature detailing either the resolution of this compound or an asymmetric synthesis that produces it in an optically active form. Consequently, its application as a chiral building block in the synthesis of optically active compounds has not been demonstrated.

Future Research Directions and Emerging Challenges in the Chemistry of 5,5,7 Trimethylocta 3,7 Dien 2 One

Development of Environmentally Benign Synthetic Routes

The synthesis of α,β-unsaturated ketones, the class to which 5,5,7-trimethylocta-3,7-dien-2-one belongs, traditionally involves methods like aldol (B89426) condensation, which can require harsh conditions and generate significant waste. nih.govgoogle.com Future research must prioritize the development of sustainable synthetic protocols.

One promising avenue is the use of heterogeneous catalysts, such as zeolites, which can facilitate tandem reactions like the hydration of alkynes followed by condensation with aldehydes under solvent-free conditions. rsc.org Another green approach involves performing Claisen-Schmidt condensations in water using biodegradable catalysts like choline (B1196258) hydroxide (B78521), which simplifies product isolation and avoids toxic organic solvents. acs.org The application of visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers represents another innovative and environmentally friendly route to α,β-unsaturated carbonyls. nih.gov A Chinese patent also describes a green method using calcium hydroxide in a low-concentration alcohol solution, which is cheap, easily removed, and reduces equipment corrosion. google.com

| Parameter | Conventional Methods (e.g., Aldol Condensation) | Potential Green Alternatives |

|---|---|---|

| Catalyst | Strong acids (e.g., HCl) or bases (e.g., NaOH) | Zeolites rsc.org, Choline Hydroxide acs.org, Calcium Hydroxide google.com, Organic Dyes (Photocatalysis) nih.gov |

| Solvent | Organic solvents (e.g., Ethanol, THF) | Water acs.org, Low-concentration alcohols google.com, Solvent-free conditions rsc.org |

| Byproducts/Waste | Stoichiometric amounts of salt waste, organic solvent waste | Minimal waste, recyclable catalysts, biodegradable components |

| Energy Input | Often requires heating | Can operate at room temperature (e.g., photocatalysis) nih.gov or with efficient energy transfer (e.g., microwaves) |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is a major challenge in the synthesis of poly-functional molecules like this compound. Novel catalytic systems are key to controlling which part of the molecule reacts and how. Transition metal-catalyzed hydroacylation, for instance, offers an atom-economical path to α,β-unsaturated ketones but often requires a chelating group on the aldehyde substrate. nih.gov A significant breakthrough would be the development of nickel-catalyzed systems that couple terminal alkynes and thioesters without needing a chelating director, offering high regio- and stereoselectivity. nih.gov

Rhodium(I) catalysis has been shown to efficiently construct polysubstituted α,β-unsaturated ketones from allylic alcohols and 1,3-dienes through a tandem C-C coupling and redox isomerization. acs.org This method is highly atom-economical and could be adapted for the synthesis of complex structures. Furthermore, the selective hydrogenation of the C=C bond versus the C=O bond in α,β-unsaturated ketones is a persistent challenge, as the C=C bond reduction is typically favored. acs.org Developing heterogeneous catalysts, potentially using specific metal-support interactions (e.g., Pt on amorphous silica-alumina), could tune the electronic properties of the catalyst to favor the desired hydrogenation of the carbonyl group to an unsaturated alcohol. acs.orgacs.org

Integration of Machine Learning and AI in Reaction Prediction and Design

The complexity of organic synthesis is increasingly being tackled by artificial intelligence. Machine learning (ML) models are becoming indispensable for predicting reaction outcomes, proposing synthetic pathways, and optimizing conditions. nih.govcapes.gov.br For a molecule like this compound, AI can play several roles.

Firstly, ML models trained on vast databases of chemical reactions, such as those from Reaxys or USPTO patents, can predict the major product from a given set of reactants and reagents. nih.govmit.edunih.gov These models can evaluate a list of plausible products and rank them, achieving high accuracy. nih.govmit.edu Secondly, neural networks can recommend optimal reaction conditions, including the most suitable catalyst, solvent, and temperature, a task that has traditionally relied on expert intuition. capes.gov.brnih.gov Such models have demonstrated the ability to predict temperatures within ±20 °C and correctly identify key reagents with high probability. capes.gov.brnih.gov Finally, combining machine learning with reaction network approaches can not only predict the final product but also elucidate the entire reaction pathway, identifying key intermediates and underlying chemical rules. rsc.org This predictive power can accelerate the discovery of efficient and novel syntheses for target molecules.

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

The dual reactivity of this compound, stemming from its conjugated dienone system and its isolated double bond, is a rich ground for discovering novel chemical transformations. While the α,β-unsaturated ketone moiety is known to participate in reactions like Michael additions and Diels-Alder reactions, the interplay between the two reactive sites remains largely unexplored. nih.gov

A key challenge is achieving chemoselectivity: transforming one double bond while leaving the other untouched. For example, selective hydrogenation of the isolated C7=C8 double bond versus the conjugated C3=C4 double bond would require a highly specific catalyst. Conversely, protecting the more reactive conjugated system to allow for transformations on the isolated double bond is another strategic possibility. The use of phosphonium (B103445) salts as in situ protecting groups for enones could enable selective reactions at other sites. jst.go.jp

Future research could focus on intramolecular reactions. Under superelectrophilic activation with strong acids, linear dienones can act as multi-centered electrophiles, leading to complex cyclizations with aromatic compounds to form indanes and other carbocycles. rsc.org Similar strategies could be explored with this compound to trigger intramolecular cyclizations between the two olefinic parts of the molecule, potentially forming novel bicyclic structures. Furthermore, dienones are known to be reactive partners in Diels-Alder reactions, and the specific electronic properties of this compound could lead to unexpected cycloaddition behavior. acs.orgacs.org

| Reactive Site | Known Reaction Types | Emerging/Future Research Questions |

|---|---|---|

| α,β-Unsaturated Ketone (C2-C3-C4) | 1,4-Conjugate (Michael) Addition nih.gov, 1,2-Nucleophilic Addition, Diels-Alder Reaction nih.gov | Can it be used as a dienophile in novel cycloadditions? How can stereoselectivity at C3 and C4 be controlled? |

| Isolated Double Bond (C7-C8) | Epoxidation, Hydrogenation, Halogenation | Can this bond be functionalized chemoselectively in the presence of the enone system? |

| Entire Molecule (Tandem/Cascade Reactions) | (Generally unexplored for this specific molecule) | Can an initial reaction at one site trigger an intramolecular cyclization with the other? Can superelectrophilic activation lead to novel carbocyclic skeletons? rsc.org |

Q & A

Q. How can conflicting results in solvent-dependent reactivity be systematically investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.